Capsiate is a non-pungent capsaicin analog found in the fruits of a non-pungent cultivar of red pepper, Capsicum annuum L. cv. CH-19 Sweet. [] [] [] It belongs to the capsinoid family, a group of compounds structurally similar to capsaicinoids, which are responsible for the pungency of chili peppers. [] [] The key difference between capsaicinoids and capsinoids lies in the linkage between the vanillyl and acyl moieties: an amide bond in capsaicinoids and an ester bond in capsinoids. []
Capsiate has garnered significant interest in scientific research due to its diverse biological activities, including its potential role in promoting energy metabolism and suppressing body fat accumulation. [] [] While its effects are often compared to capsaicin, its non-pungent nature makes it a more palatable alternative for potential applications in food and supplements. []
Capsiate is classified as a capsaicinoid, a group of compounds that are chemically related to capsaicin. It is derived from non-pungent peppers, specifically from the cultivar known as CH-19 Sweet. The biosynthesis of capsiate involves the amino acids phenylalanine and valine, which are precursors to the phenolic structure of the compound .
The synthesis of capsiate can be achieved through various methods:
These methods highlight the versatility in synthesizing capsiate, allowing for high yields and purity suitable for various applications.
The molecular formula of capsiate is C_18H_28O_4. Its structure consists of a vanillyl moiety linked to a fatty acid chain (specifically a 4-methyloctanoic acid). The molecular structure can be represented as follows:
Capsiate participates in various chemical reactions typical of esters:
These reactions are significant for modifying capsiate for specific applications or enhancing its bioactivity.
The mechanism by which capsiate exerts its effects involves several pathways:
Capsiate possesses distinct physical and chemical properties:
These properties make it suitable for various formulations in food science and nutraceutical applications.
Capsiate has numerous scientific applications:
Capsiate ((6E)-8-methylnon-6-enoic acid 4-hydroxy-3-methoxyphenyl methyl ester) is a vanillyl ester derivative synthesized via enzymatic esterification between vanillyl alcohol and a branched-chain fatty acid, specifically (6E)-8-methylnon-6-enoic acid [4] [8]. Its molecular formula is C₁₈H₂₆O₄, with a molecular weight of 306.4 g/mol. The compound features three distinct domains: (i) a vanillyl moiety (4-hydroxy-3-methoxybenzyl), (ii) an ester bond linker, and (iii) an acyl chain with a conjugated double bond and methyl branch [3] [8]. This ester bond is the critical structural determinant distinguishing capsiate from capsaicinoids, which possess an amide linkage instead [7].
The spatial configuration of capsiate’s double bond (6E position) enables optimal interaction with biological targets like the transient receptor potential vanilloid 1 (TRPV1) receptor. However, its ester bond renders it hydrolytically labile in physiological environments, converting it to vanillyl alcohol—a potent antioxidant [5] [9]. Spectroscopic characterization confirms capsiate exhibits UV absorption maxima at 227 nm and 281 nm, with fluorescence emission suitable for HPLC detection [4] [6].
Physicochemical properties govern capsiate’s bioactivity. Its moderate log P (octanol-water partition coefficient) of 3.8 allows partitioning into both aqueous and lipid media, facilitating antioxidant action in polar, nonpolar, and micellar systems [1] [5]. Compared to shorter-chain analogues (e.g., C8-C10), capsiate’s C9 acyl chain enhances membrane permeability, as demonstrated in synthetic capsiate analogues tested for lipid peroxidation inhibition [1].
Table 1: Molecular Features of Capsiate and Key Analogues
Compound | Molecular Formula | Molecular Weight (g/mol) | Log P | Key Structural Motif |
---|---|---|---|---|
Capsiate | C₁₈H₂₆O₄ | 306.4 | 3.8 | Vanillyl ester with C9:1 acyl chain |
Dihydrocapsiate | C₁₈H₂₈O₄ | 308.4 | 4.1 | Saturated acyl chain |
Vanillyl alcohol | C₈H₁₀O₃ | 154.2 | 0.9 | Hydrolytic product |
Capsaicin | C₁₈H₂₇NO₃ | 305.4 | 3.0 | Vanillyl amide |
The discovery of capsiate traces to non-pungent cultivars of Capsicum annuum in the late 20th century, notably the CH-19 Sweet strain developed in Japan [3]. Initial research (1989–2000) focused on pungency divergence, revealing that non-pungent peppers accumulate vanillyl esters instead of vanillyl amides (capsaicinoids) due to a mutation in the acyltransferase gene Pun1 [7] [10]. The term "capsinoid" was coined in 2001 when Ohnuki et al. isolated capsiate from CH-19 Sweet and demonstrated its TRPV1 agonism without oral burning [3] [8].
A methodological revolution accelerated capsiate research post-2005. Advances in chromatography (e.g., UHPLC-Q-ToF-MS) enabled precise quantification in plant tissues, revealing tissue-specific accumulation in fruit placenta and dynamic changes during ripening [6]. For instance, capsiate content in Capsicum annuum var. annuum peaks at 90 days post-anthesis (1.301 mg/g fresh weight), paralleling capsaicinoid biosynthesis timelines in pungent varieties [6].
Genomic insights emerged in the 2020s with telomere-to-telomere (T2T) sequencing of Capsicum annuum and its wild relative Capsicum rhomboideum. These studies identified evolutionary disruptions in nonpungent species: frameshift mutations in AT3 (aminotransferase) and loss of regulatory elements for Pun1 and CS (capsaicin synthase) genes [10]. Such findings elucidated why capsinoids evolved exclusively in Capsicum and why their biosynthesis is placenta-specific.
Table 2: Key Milestones in Capsiate Research
Year | Event | Significance |
---|---|---|
1989 | Identification of CH-19 Sweet pepper | First non-pungent cultivar with confirmed capsiate accumulation |
2001 | Characterization of capsiate’s TRPV1 activity | Established mechanism for metabolic effects sans pungency |
2011 | Antioxidant efficacy in micellar systems | Demonstrated capsiate’s lipid peroxidation inhibition capacity |
2024 | T2T genomes of C. annuum and C. rhomboideum | Revealed genomic basis of capsinoid biosynthesis loss in nonpungent species |
Capsiate belongs to a broader class of Capsicum metabolites categorized by core structural motifs:
Biosynthetic pathways diverge at the condensation step: capsiate synthase esterifies vanillyl alcohol with branched-chain fatty acyl-CoAs, whereas capsaicin synthase forms amide bonds [7] [10]. This enzymatic distinction explains their mutually exclusive accumulation—cultivars producing capsaicinoids lack functional capsiate synthase and vice versa [10].
Bioactivity profiles vary significantly:
Table 3: Functional Properties of Capsicum Metabolite Classes
Property | Capsinoids (e.g., Capsiate) | Capsaicinoids (e.g., Capsaicin) | Capsiconinoids |
---|---|---|---|
Pungency | Non-pungent | Pungent | Mildly pungent |
Thermogenesis | ↑↑ Brown fat activation | ↑ Brown fat activation | Not reported |
Antioxidant Capacity | Polar > nonpolar media | Nonpolar > polar media | Unknown |
Antifungal Activity | Moderate (MIC 50–100 μg/mL) | Strong (MIC 10–50 μg/mL) | Weak |
Apoptosis Induction | Caspase-3-dependent | Caspase-3-independent | Not studied |
Evolutionary trajectories further distinguish these classes. Capsinoids likely arose late in Capsicum evolution via convergent adaptation; their biosynthesis is conserved in placental tissue due to chromatin accessibility regulating tissue-specific gene expression [10]. Capsiconinoids, in contrast, represent metabolic dead-ends with limited distribution in specific genotypes [7].
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